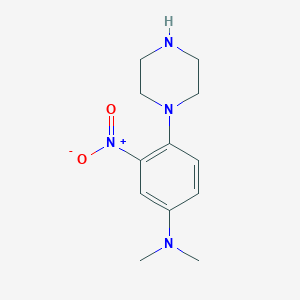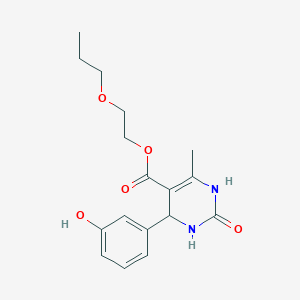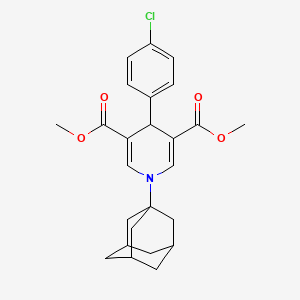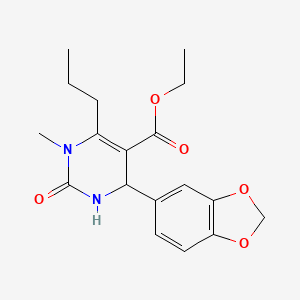
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline
Descripción general
Descripción
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline, also known as DPNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPNA is a yellow crystalline powder that is soluble in organic solvents, and it is commonly used as a fluorescent probe for the detection of reactive oxygen species in biological systems. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline involves its reaction with ROS, specifically hydrogen peroxide (H2O2) and peroxynitrite (ONOO-). This compound undergoes a reaction with H2O2 that results in the formation of a highly fluorescent compound, while its reaction with ONOO- results in the formation of a non-fluorescent compound. This allows for the selective detection of H2O2 in the presence of other ROS, and it provides a quantitative measure of ROS levels in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in biological systems. It has been used in a variety of cell types, including neuronal cells, cancer cells, and immune cells, and has been shown to be effective in detecting ROS in these systems. This compound has also been used in animal models to study the role of ROS in disease processes, and it has been shown to be effective in detecting ROS in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline is its selectivity for H2O2 and ONOO-, which allows for the specific detection of these ROS in biological samples. This compound is also highly sensitive, with detection limits in the nanomolar range. However, one limitation of this compound is its relatively short half-life, which limits its use in long-term experiments. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes that can detect other types of ROS, such as superoxide and hydroxyl radicals. Another area of interest is the use of this compound in the development of new therapeutic strategies for diseases that involve ROS, such as cancer and neurodegenerative diseases. Finally, the use of this compound in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide new insights into the role of ROS in disease processes.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ROS in biological systems. Its unique properties make it an effective fluorescent probe for the detection of H2O2 and ONOO-, and it has been used in a variety of cell types and animal models. While there are limitations to its use, this compound has significant potential for future research in the areas of disease diagnosis and therapy.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline has been widely used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and they are involved in a variety of pathological conditions such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound is able to detect ROS by undergoing a specific chemical reaction that results in a change in its fluorescence properties. This makes this compound a valuable tool for studying the role of ROS in disease processes and for developing new therapeutic strategies.
Propiedades
IUPAC Name |
N,N-dimethyl-3-nitro-4-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-3-4-11(12(9-10)16(17)18)15-7-5-13-6-8-15/h3-4,9,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQCMCOHYSMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{2-[(3-fluorobenzoyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B3984249.png)




![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)





